molecular formula C11H15N3O B2601384 N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide CAS No. 2224403-80-7

N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide

Cat. No. B2601384
CAS RN: 2224403-80-7
M. Wt: 205.261
InChI Key: LSVSEMSELKRAKE-UHFFFAOYSA-N
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Description

The compound “N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine ring, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This structure is partially saturated, indicating the presence of single bonds . The molecule also contains an amide functional group, which is commonly found in a wide range of bioactive molecules, including many drugs .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrazolo[1,5-a]pyridine core could potentially have interesting chemical properties due to the presence of multiple nitrogen atoms and the partially saturated bicyclic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as density, boiling point, flash point, and refractive index could potentially be predicted .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. It could potentially be of interest in medicinal chemistry or other fields .

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11(15)12-8-9-7-10-5-3-4-6-14(10)13-9/h2,7H,1,3-6,8H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVSEMSELKRAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN2CCCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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